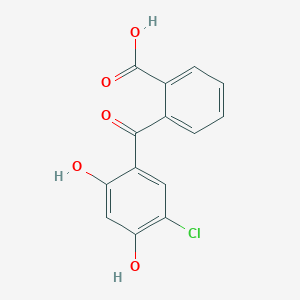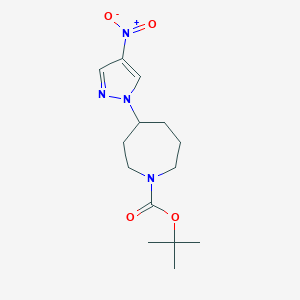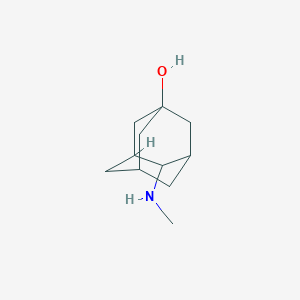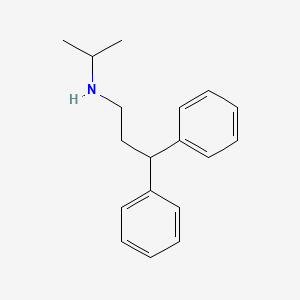
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is an organic compound with the molecular formula C14H9ClO5. It is a white crystalline solid that is stable at room temperature and soluble in alcohol-based solvents . This compound is known for its unique chemical structure, which includes both chloro and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is typically synthesized through the reaction of 2,4-dihydroxy-5-chlorobenzoic acid with chlorocarbonyl chloride under alkaline conditions . The reaction involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The process requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Applications De Recherche Scientifique
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
5-Chloro-2-hydroxybenzoic acid: Contains only one hydroxy group, limiting its versatility in chemical reactions.
2,4-Dihydroxy-5-methylbenzoic acid: The methyl group provides different reactivity compared to the chloro group
Uniqueness
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
2513-23-7 |
|---|---|
Formule moléculaire |
C14H9ClO5 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
2-(5-chloro-2,4-dihydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-10-5-9(11(16)6-12(10)17)13(18)7-3-1-2-4-8(7)14(19)20/h1-6,16-17H,(H,19,20) |
Clé InChI |
ZVJPWXDLEMVIHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)





![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)



![6-Bromo-1',3'-dihydro-2,2'-spirobi[inden]-1(3H)-one](/img/structure/B8731280.png)



